molecular formula C21H21ClN2O2S B2804692 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide CAS No. 946327-79-3

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B2804692
CAS No.: 946327-79-3
M. Wt: 400.92
InChI Key: LWKCWOUDPJUBKL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Environmental Impact

  • Biological Activity and Potential Carcinogenicity : A study evaluated thiophene analogues of carcinogens, exploring their potential carcinogenicity through in vitro assays. This research highlights the importance of understanding the biological activity of compounds with aromatic structures, which could provide insights into the biological relevance of the compound (Ashby et al., 1978).

  • Environmental Fate of Parabens : Parabens, similar in the aspect of environmental persistence and biological effects, are studied for their occurrence, fate, and behavior in aquatic environments. This research area may inform the environmental assessment of related compounds (Haman et al., 2015).

Synthetic Methodologies and Chemical Properties

  • Synthesis of Antiplatelet and Antithrombotic Drugs : The review on the synthesis of (S)-clopidogrel, a thienopyridine-class drug, presents various synthetic methodologies. Understanding these methods could be useful for the synthesis of related thiazole compounds, potentially including the compound of interest (Saeed et al., 2017).

  • Degradation of Pharmaceuticals : A review on the degradation pathways and by-products of acetaminophen underlines the significance of understanding the chemical transformations and environmental impact of pharmaceutical compounds. This knowledge base could be relevant for assessing the degradation behavior of similar compounds (Qutob et al., 2022).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14-5-3-4-6-18(14)26-13-20(25)23-12-11-19-15(2)24-21(27-19)16-7-9-17(22)10-8-16/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCWOUDPJUBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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